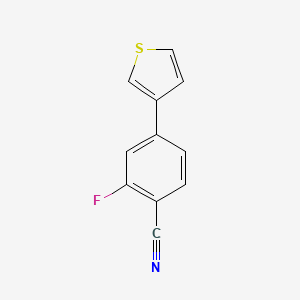

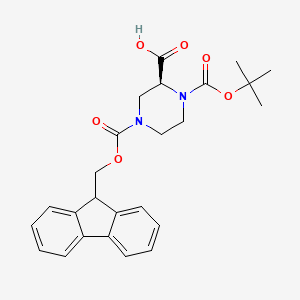

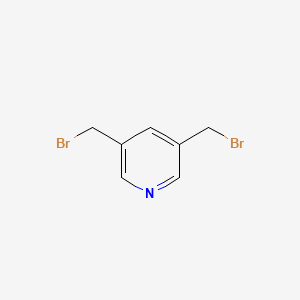

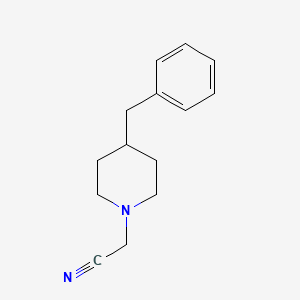

![molecular formula C11H14O2 B1337799 2-[2-(Benzyloxy)ethyl]oxirane CAS No. 94426-72-9](/img/structure/B1337799.png)

2-[2-(Benzyloxy)ethyl]oxirane

Overview

Description

2-[2-(Benzyloxy)ethyl]oxirane, also known as (2R)-2-[2-(Benzyloxy)ethyl]oxirane, is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-[2-(Benzyloxy)ethyl]oxirane and similar compounds has been a subject of research . Oxetanes, as strained cyclic ethers, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .Molecular Structure Analysis

The molecular structure of 2-[2-(Benzyloxy)ethyl]oxirane consists of a four-membered oxetane ring with a benzyloxyethyl group attached . The compound has one defined stereocenter .Chemical Reactions Analysis

Oxetanes, including 2-[2-(Benzyloxy)ethyl]oxirane, have been shown to undergo various chemical reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis

2-[2-(Benzyloxy)ethyl]oxirane has a density of 1.1±0.1 g/cm3, a boiling point of 255.8±13.0 °C at 760 mmHg, and a flash point of 97.2±19.4 °C . It has a molar refractivity of 51.0±0.3 cm3, and a molar volume of 165.4±3.0 cm3 . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications

Synthesis of Oxetane Derivatives

Oxetanes, such as 2-[2-(Benzyloxy)ethyl]oxirane, are valuable in the synthesis of new chemical entities due to their unique four-membered ring structure. They are used to create a variety of oxetane derivatives that have applications in medicinal chemistry and drug design . The ring structure of oxetanes can influence the pharmacokinetic properties of drug molecules, making them an area of interest for developing new therapeutics.

Structure-Based Drug Design

2-[2-(Benzyloxy)ethyl]oxirane can be used in structure-based drug design as it can form part of the ligand structure in biomolecule-ligand complexes. This application is crucial in the early stages of drug discovery where the interaction between drugs and their targets is studied .

Mechanism of Action

Target of Action

They are known to react with a variety of nucleophiles, including amines .

Mode of Action

The mode of action of 2-[2-(Benzyloxy)ethyl]oxirane involves a nucleophilic attack on the oxirane ring. The oxygen in the oxirane ring can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Pharmacokinetics

The compound’s molecular weight of 17823 suggests it could potentially be absorbed and distributed in the body. The benzyloxy group might also influence its lipophilicity and thus its absorption and distribution.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 2-[2-(Benzyloxy)ethyl]oxirane. For instance, its storage temperature is recommended to be at 0-8°C , suggesting that higher temperatures might affect its stability.

properties

IUPAC Name |

2-(2-phenylmethoxyethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEINLJFNLBGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447190 | |

| Record name | 2-[2-(Benzyloxy)ethyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94426-72-9 | |

| Record name | 2-[2-(Benzyloxy)ethyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.